5-(1H-1,2,4-Triazol-1-yl)isophthalic acid
Overview
Description
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a chemical compound with the molecular formula C10H7N3O4. It is a derivative of isophthalic acid, where one of the hydrogen atoms is replaced by a 1H-1,2,4-triazol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the triazole ring or the carboxylic acid groups.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce partially hydrogenated triazole derivatives .
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and photoluminescence.
Biological Studies: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the production of advanced materials for various industrial applications, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound has a similar structure but with a nicotinic acid backbone instead of isophthalic acid.
5-(1H-1,2,4-Triazol-1-yl)methoxyisophthalic acid: This compound has a methoxy group attached to the isophthalic acid backbone.
Uniqueness
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is unique due to its specific combination of the triazole ring and isophthalic acid backbone. This combination allows it to form stable coordination complexes with various metal ions, making it valuable in the synthesis of coordination polymers and MOFs . Additionally, its potential biological activities and applications in materials science further highlight its uniqueness .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSPMFYSIXEACD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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